Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentadiene derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]thiophene: Similar structure but contains a sulfur atom instead of oxygen.
Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]pyrrole: Contains a nitrogen atom instead of oxygen.
Uniqueness
Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate is unique due to its oxygen-containing furan ring, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethyl 3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-6-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-2-12-10(11)8-4-3-7-5-6-13-9(7)8/h8H,2-6H2,1H3 |
InChI Key |
JRXFVGGGKUQLPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C1OCC2 |
Origin of Product |
United States |
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